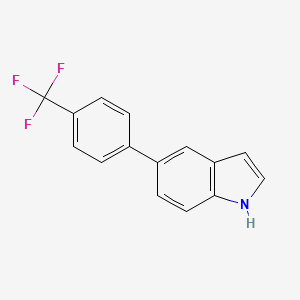

5-(4-(Trifluoromethyl)phenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXSZRYNNYZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437051 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163105-69-9 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Indole Core

The indole (B1671886) ring system is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These can be divided into classical name reactions and modern catalytic approaches.

Classical methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) derivative. nih.gov For a 5-substituted indole like the target compound, these syntheses would typically begin with a para-substituted aniline (B41778) derivative.

Fischer Indole Synthesis : This is arguably the most well-known and widely used method for indole synthesis. nih.gov It involves the acid-catalyzed thermal cyclization of an arylhydrazone. luc.edu To generate a 5-substituted indole, a 4-substituted phenylhydrazine (B124118) is required. The reaction proceeds through a nii.ac.jpnii.ac.jp-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. luc.edu While broadly applicable, a significant drawback is that the required substituted arylhydrazones are not always readily available. luc.edu

Madelung Synthesis : This method involves the intramolecular cyclization of an N-acylated-ortho-toluidine at high temperatures using a strong base. rsc.org A modern variation employs organolithium bases under milder conditions. This route is generally limited to simpler indoles and can be harsh for substrates with sensitive functional groups.

Reissert Synthesis : This approach begins with the condensation of o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvic ester. Reductive cyclization of this intermediate then yields the indole-2-carboxylic acid, which can be subsequently decarboxylated. rsc.org

Bartoli Indole Synthesis : This method is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. It is effective for indoles with multiple substituents on the benzene ring. rsc.org

Bischler Indole Synthesis : This reaction involves the acid-catalyzed cyclization of an α-arylamino-ketone. nih.gov However, it can often lead to mixtures of products due to potential rearrangements.

The choice of a classical route depends heavily on the availability of appropriately substituted starting materials and the tolerance of functional groups to the often stringent reaction conditions.

Advances in transition-metal catalysis have provided milder and more versatile routes to the indole core. mdpi.com These methods often construct the indole from simple, readily available precursors via C-H activation, cross-coupling, and cyclization cascades.

Palladium-Catalyzed Cyclizations : A prominent strategy involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. mdpi.com This approach offers high functional group tolerance. Another powerful palladium-catalyzed method is the oxidative cyclization of N-aryl imines, which forms the indole via the oxidative linkage of two C-H bonds. rsc.org

Copper-Catalyzed Domino Reactions : Copper catalysts can be used to assemble 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids in a domino coupling/cyclization process under aerobic conditions.

Rhodium and Cobalt-Catalyzed Reactions : Rhodium(I) catalysts can facilitate the synthesis of indoles from N-propargylanilines. nii.ac.jp Similarly, cobalt complexes have been employed in the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to yield indoles. mdpi.com

These catalytic methods often provide superior regioselectivity and milder reaction conditions compared to their classical counterparts, expanding the scope of accessible indole structures.

Introduction of the 4-(Trifluoromethyl)phenyl Moiety

The most direct and convergent strategy for synthesizing 5-(4-(Trifluoromethyl)phenyl)-1H-indole is through a transition metal-catalyzed cross-coupling reaction. This involves creating a carbon-carbon bond between the C5 position of a pre-formed indole nucleus (or a suitable precursor) and the 4-(trifluoromethyl)phenyl group.

A common approach involves the Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide. libretexts.org To synthesize the target molecule, this would typically involve the reaction of a 5-haloindole (e.g., 5-bromoindole (B119039) or 5-iodoindole) with 4-(trifluoromethyl)phenylboronic acid. nih.gov The reaction is performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (in catalyst) | K₂CO₃ | DME | 84 |

| Pd(PPh₃)₂Cl₂ | PPh₃ (in catalyst) | K₂CO₃ | DME | 75 |

| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 90 |

Data derived from representative Suzuki coupling procedures. nih.govyoutube.com Yields are illustrative and vary based on specific substrates and conditions.

An alternative, though less direct, conceptual approach involves the trifluoromethylation of a 5-phenyl-1H-indole precursor. This would fall under late-stage functionalization, where the CF₃ group is installed onto the pre-assembled aryl-indole scaffold. Such methods are categorized based on the nature of the trifluoromethylating agent.

Electrophilic trifluoromethylation involves reagents that deliver a formal "CF₃⁺" species to an electron-rich substrate. beilstein-journals.org Hypervalent iodine compounds, such as Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are prominent in this class. nih.gov The reaction of 5-phenyl-1H-indole with such a reagent, potentially catalyzed by a metal like copper or rhenium, could introduce the CF₃ group onto the pendant phenyl ring. organic-chemistry.orgacs.org The regioselectivity (ortho, meta, or para) of this C-H functionalization would be a critical challenge to overcome to favor the desired para-isomer.

Nucleophilic trifluoromethylation utilizes reagents that deliver a formal "CF₃⁻" synthon. nih.gov A classic example is the Ruppert-Prakash reagent (TMSCF₃), which provides a trifluoromethyl anion equivalent. nih.gov This strategy is primarily used for the trifluoromethylation of electrophilic centers, such as carbonyls, or in metal-catalyzed cross-coupling reactions with aryl halides. acs.orgacs.org For the synthesis of the target compound, this methodology is most relevant for the preparation of the starting material, 4-(trifluoromethyl)phenylboronic acid, from 1-bromo-4-iodobenzene, or for the trifluoromethylation of an aryl halide like 4-bromophenylboronic acid using a copper catalyst. acs.orgorganic-chemistry.org Direct nucleophilic aromatic substitution on an unactivated aryl ring is generally not feasible.

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to an aromatic ring. nih.gov This approach is particularly effective for the direct C-H trifluoromethylation of unactivated arenes and heteroarenes. nih.gov Sources for the •CF₃ radical include triflyl chloride (CF₃SO₂Cl) or trifluoroacetic anhydride, often used in conjunction with a photoredox catalyst like Ru(bpy)₃Cl₂ under visible light irradiation. nih.govresearchgate.net Applying this method to 5-phenyl-1H-indole would likely result in a mixture of regioisomers, with the position of trifluoromethylation on the phenyl ring being governed by radical addition selectivities. nii.ac.jp

Trifluoromethyl Building Blocks in Synthesis

The synthesis of complex fluorinated molecules like this compound often employs a strategy that incorporates "trifluoromethyl building blocks". rsc.orgfluorochem.co.uk These are smaller, commercially available or readily synthesized molecules that already contain the trifluoromethyl (CF3) group. fluorochem.co.ukresearchgate.net This approach is highly efficient as it avoids the often harsh and challenging conditions required to introduce a CF3 group at a late stage in a synthesis. The incorporation of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and pharmacokinetic properties, making trifluoromethylated heterocycles significant in medicinal chemistry. researchgate.net

In the context of synthesizing the target indole, a key building block is (4-(trifluoromethyl)phenyl)hydrazine . This compound serves as the direct precursor in one of the most classic and reliable indole synthesis methods, the Fischer Indole Synthesis. wikipedia.orgbyjus.comorganic-chemistry.org By starting with this hydrazine (B178648), the trifluoromethylphenyl moiety is incorporated into the final indole structure from the outset. Other potential building blocks include N-aryl-2,2,2-trifluoroacetimidoyl chlorides and various trifluoromethylated ketones, which can be used to construct different types of trifluoromethyl-containing heterocycles. nih.gov The use of such synthons that already possess the desired functional group is a cornerstone of modern organic synthesis, simplifying pathways to complex molecular targets. rsc.org

Specific Synthetic Routes to this compound and Analogues

The construction of the this compound scaffold can be achieved through several distinct and powerful synthetic routes. These methods can be broadly categorized into direct coupling reactions on the indole core and sequential methods that build the indole ring system with the substituent already in place.

Directly forging the bond between the C-5 position of the indole ring and the 4-(trifluoromethyl)phenyl group is a highly convergent and modern approach. Transition-metal-catalyzed cross-coupling reactions are the primary tools for this transformation.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. organic-chemistry.orgillinois.edu This reaction typically involves the palladium-catalyzed coupling of a halo-indole, such as 5-bromoindole , with an organoboron reagent like (4-(trifluoromethyl)phenyl)boronic acid . nih.govresearchgate.net The reaction requires a palladium catalyst, often with a specific phosphine ligand, and a base to activate the boronic acid. organic-chemistry.org The functional group tolerance of the Suzuki reaction is broad, making it suitable for complex molecule synthesis. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize 5-Aryl-1H-indoles

| Starting Materials | Catalyst System | Base | Solvent | Temperature | Yield | Reference(s) |

| 5-Bromoindole, Phenylboronic acid | Pd-nanoparticles (ligand-free) | K3PO4 | H2O/Isopropanol | Ambient Temp. | High | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 °C | High | nih.gov |

| Indole, 4-Trifluoromethyl-phenylboronic acid | [RuCl2(p-cymene)]2 / Ag2O | N/A (oxidative) | iPrOH or THF/H2O | 100 °C | Good | nih.gov |

Another powerful method is the Heck reaction , which couples aryl halides with alkenes. mdpi.com In principle, 5-bromoindole could be coupled with 4-vinyl(trifluoromethyl)benzene using a palladium catalyst to yield the desired product after isomerization of the resulting double bond. The Heck reaction is a cornerstone of C-C bond formation, though its application for this specific transformation requires careful optimization to control regioselectivity. mdpi.com

More recently, direct C-H arylation has emerged as a more atom-economical alternative, avoiding the need to pre-functionalize the indole ring with a halide. researchgate.netbeilstein-journals.org These methods use a transition metal catalyst (often palladium or ruthenium) to activate a C-H bond on the indole ring directly and couple it with an aryl halide or its equivalent. nih.govnih.gov While C-2 and C-3 are the most electronically favored positions for functionalization, specific directing groups or catalyst systems can achieve arylation at the C-4, C-5, C-6, or C-7 positions. researchgate.netnih.gov For instance, using a removable pivaloyl group at the C-3 position can direct copper-catalyzed arylation to the C-5 position. nih.gov

Sequential strategies involve the step-by-step construction of the final molecule, often by forming the indole ring itself as a key step.

The most prominent example is the Fischer Indole Synthesis , discovered in 1883. wikipedia.orgbyjus.comjk-sci.com This reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize this compound, one would start with (4-(trifluoromethyl)phenyl)hydrazine . This building block is first condensed with a suitable ketone or aldehyde (e.g., pyruvic acid or an equivalent) to form a phenylhydrazone intermediate. This hydrazone, when heated in the presence of an acid catalyst (such as polyphosphoric acid or zinc chloride), undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product. byjus.com This method is robust and allows for the synthesis of a wide variety of substituted indoles simply by changing the starting hydrazine and carbonyl compound. organic-chemistry.orgnih.gov

Table 2: The Fischer Indole Synthesis Pathway

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Conditions | Reference(s) |

| 1. Hydrazone Formation | (4-(Trifluoromethyl)phenyl)hydrazine | Ketone or Aldehyde (e.g., Pyruvic acid) | (4-(Trifluoromethyl)phenyl)hydrazone | Mild, often slightly acidic | wikipedia.orgbyjus.com |

| 2. Cyclization | (4-(Trifluoromethyl)phenyl)hydrazone | - | This compound | Strong Acid (Brønsted or Lewis), Heat | wikipedia.orgjk-sci.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency but also sustainability. Advanced techniques are continuously being developed to reduce waste, energy consumption, and the use of hazardous materials in the synthesis of molecules like this compound. rsc.org

Photoelectrochemical and photoredox catalysis represent a frontier in organic synthesis, using light energy to drive chemical reactions under mild conditions. mdpi.com In the context of indole synthesis, photoredox catalysts can facilitate C-H functionalization and cyclization reactions. For example, iridium-based photoredox catalysts have been used for the preparation of substituted indoles at elevated temperatures with light irradiation. mdpi.com While a direct photoelectrochemical synthesis of this compound is not widely documented, the principles are highly relevant. Such methods could potentially enable direct C-H arylation at room temperature, as seen in related systems, by generating radical intermediates via a single electron transfer (SET) process initiated by an excited palladium species or other photocatalyst. beilstein-journals.org The development of these methods is driven by the need for greener and more selective synthetic tools, and the inherent photoelectrochemical properties of aryl-indoles make them interesting targets for such research. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating a wide range of chemical reactions, aligning with the principles of green chemistry. nih.govnih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netasianpubs.org

This technology has been successfully applied to many of the key reactions used to synthesize indoles. nih.gov For instance, palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling can be performed efficiently under microwave irradiation to produce 5-aryl indoles. nih.gov Similarly, the classical Fischer indole synthesis can be significantly expedited with microwave assistance, allowing for the rapid assembly of the indole core from its hydrazine and carbonyl precursors. nih.gov The efficiency and speed of microwave-assisted synthesis make it a highly attractive method for preparing libraries of compounds for research and development. researchgate.netasianpubs.org

Reusability of Catalytic Systems

The efficiency and sustainability of synthetic routes are of paramount importance in modern chemistry. A key aspect of this is the ability to recycle and reuse the catalyst, which is often a costly precious metal like palladium. In the context of the Suzuki-Miyaura coupling to produce 5-arylindoles, significant research has been dedicated to developing robust and recyclable catalytic systems. These systems often involve immobilizing the palladium catalyst on a solid support, which facilitates its recovery and reuse over multiple reaction cycles.

While specific data on the reusability of catalysts for the direct synthesis of this compound is not extensively documented in dedicated studies, valuable insights can be drawn from research on analogous systems. For instance, studies on the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid using recyclable palladium catalysts provide a strong indication of the potential for catalyst recycling in this specific synthesis. mdpi.commdpi.com

Heterogeneous catalysts, where palladium nanoparticles are supported on materials like modified graphene or zeolites, have demonstrated excellent reusability. mdpi.commdpi.com For example, a Pd/H-MOR catalyst, which consists of palladium nanoparticles deposited on a mordenite (B1173385) zeolite, has been shown to be effective in the Suzuki-Miyaura coupling of various aryl halides. This catalyst could be recovered by simple centrifugation and reused for at least ten consecutive runs with only a slight decrease in catalytic activity. mdpi.com Similarly, palladium nanoparticles supported on COOH-modified graphene have been used for the synthesis of fluorinated biphenyl (B1667301) derivatives and showed good reusability over five cycles. mdpi.com

The following table, based on data from similar Suzuki-Miyaura reactions, illustrates the typical performance of a recyclable palladium catalyst over several cycles.

Table 1: Representative Reusability of a Heterogeneous Palladium Catalyst in Suzuki-Miyaura Coupling

| Cycle | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 94 |

| 6 | 93 |

| 7 | 92 |

| 8 | 91 |

| 9 | 90 |

| 10 | 89 |

This is a representative table compiled from data on similar recyclable palladium-catalyzed Suzuki-Miyaura reactions and does not represent a specific experiment for the synthesis of this compound.

The slight decrease in yield over successive cycles can be attributed to factors such as minor leaching of the palladium into the reaction mixture and mechanical loss of the catalyst during recovery. Nevertheless, the high yields maintained over numerous cycles underscore the economic and environmental benefits of employing recyclable catalytic systems.

Post-Synthetic Modifications and Derivatization Strategies of this compound

Once the core structure of this compound is synthesized, it can be further functionalized to generate a library of derivatives with potentially enhanced or novel properties. These modifications can be targeted at either the indole nucleus or the appended trifluoromethylphenyl ring.

The indole ring is electron-rich and susceptible to electrophilic substitution. The N-H proton can also be readily substituted. Common derivatization strategies for the indole moiety include:

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be alkylated or arylated to introduce a variety of substituents. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. dntb.gov.ua

Halogenation: The indole ring can be halogenated at various positions, most commonly at the C3 position, using reagents like N-halosuccinimides (NCS, NBS, NIS). researchgate.netmdpi.com The regioselectivity of the halogenation can often be controlled by the choice of reagent and reaction conditions. rsc.org

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. wikipedia.orgcambridge.org In the case of indoles, this reaction typically occurs at the C3 position, yielding the corresponding indole-3-carbaldehyde. nih.govyoutube.com This aldehyde can then serve as a versatile handle for further transformations.

The trifluoromethylphenyl group is generally less reactive towards electrophilic substitution due to the strongly electron-withdrawing nature of the trifluoromethyl group. nih.gov However, derivatization can be achieved under specific conditions:

Nucleophilic Aromatic Substitution: While challenging, nucleophilic aromatic substitution on the trifluoromethyl-substituted ring is possible, particularly if there are other activating or leaving groups present on the ring. rsc.org

Modification of the Trifluoromethyl Group: The trifluoromethyl group itself is highly stable, but under certain conditions, it can be transformed. For example, recent advances have shown methods for the controlled defluorination of trifluoromethyl groups. acs.org

The following table summarizes some potential post-synthetic modifications of the this compound scaffold, based on known reactions for similar indole derivatives.

Table 2: Examples of Post-Synthetic Modifications on the 5-Aryl-1H-Indole Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) | N-Alkyl-5-(4-(trifluoromethyl)phenyl)-1H-indole |

| C3-Halogenation | N-Halosuccinimide (NCS, NBS, or NIS), Solvent (e.g., CH2Cl2, CCl4) | 3-Halo-5-(4-(trifluoromethyl)phenyl)-1H-indole |

| C3-Formylation | POCl3, DMF, followed by aqueous workup | This compound-3-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3), Solvent (e.g., CS2) | 3-Acyl-5-(4-(trifluoromethyl)phenyl)-1H-indole |

This table presents potential derivatization reactions based on established methodologies for the functionalization of the indole ring.

These derivatization strategies provide access to a wide range of novel compounds based on the this compound core, enabling the systematic exploration of their structure-activity relationships in various applications.

Iii. Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Substituent Effects on the 1H-Indole Core

The 1H-indole core is a foundational element, and alterations to its structure, even minor ones, can lead to significant changes in biological efficacy.

The nitrogen atom at the N-1 position of the indole (B1671886) ring is a frequent target for chemical modification. Its role as a hydrogen bond donor and its susceptibility to substitution are key aspects of SAR studies. In many related heterocyclic compounds, the N-1 position is critical for activity. For instance, in a series of 1,2,4 triazole-indole hybrids, a free N-H group was found to be essential for antibacterial activity against certain strains mdpi.com. Conversely, for some 2-indolinone derivatives, substituting the N-1 position with small alkyl groups like methyl or ethyl led to a marked increase in inhibitory activity against the IL-1 receptor compared to unsubstituted (N-H) or larger benzyl-substituted analogues semanticscholar.org. These findings suggest that the N-1 position is a key interaction point, where the presence or absence of a hydrogen bond donor, or the introduction of small, sterically unobtrusive groups, can fine-tune biological outcomes.

Table 1: Effect of N-1 Substitution on Activity in Related Indole Scaffolds

| Scaffold Type | N-1 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Indolinone | -H (unsubstituted) | Lower inhibitory efficacy | semanticscholar.org |

| 2-Indolinone | -CH₃, -C₂H₅ (Methyl, Ethyl) | Significantly higher inhibitory efficacy | semanticscholar.org |

| 2-Indolinone | -CH₂Ph (Benzyl) | Lower inhibitory efficacy | semanticscholar.org |

This table presents data from related indole structures to illustrate general SAR principles for the N-1 position.

The C-2 and C-3 positions on the pyrrole (B145914) ring of the indole core offer further opportunities for structural modification. The C2-C3 double bond is integral to the aromaticity and planarity of the ring system rsc.orgnih.gov. Introducing substituents at these positions can alter the molecule's shape, electronic distribution, and potential for interaction with biological targets.

SAR studies on 1H-indole-2-carboxamides have shown that the C-3 position is sensitive to substitution, with small alkyl groups being preferred acs.org. In some cases, substitution at the C-3 position can be detrimental to activity. For example, in a series of bisindole HIV-1 fusion inhibitors, moving a benzyl (B1604629) substituent from the N-1 to the C-3 position, thereby creating a free indole N-H proton, did not improve and was often detrimental to in-cell activity researchgate.net. The C-2 position is also a critical modification site. The development of 2-phenylindole (B188600) derivatives is a major area of research, indicating the importance of aryl substitution at this position for generating a wide range of biological activities acs.org. The direct attachment of the phenyl ring at C-2 creates a distinct chemical class from the title compound, where the phenyl ring is at C-5.

Table 2: Impact of C-2 and C-3 Substitution on Activity in Indole Derivatives

| Scaffold Type | Position | Substituent Type | General Finding | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxamides | C-3 | Short alkyl chains (H, Me) | Preferred for activity | acs.org |

| 1H-Indole-2-carboxamides | C-3 | Longer alkyl chains | Activity retained up to a point | acs.org |

| Bisindoles | C-3 | Benzyl group | Detrimental to in situ activity | researchgate.net |

Structural Modifications of the 4-(Trifluoromethyl)phenyl Group

The 4-(trifluoromethyl)phenyl group is a defining feature of the title compound. The trifluoromethyl (CF₃) group is strongly electron-withdrawing and highly lipophilic, properties that significantly influence the molecule's interactions with biological targets.

In studies of related scaffolds, the optimal position for such substituents has been shown to be target-dependent. For example, in one series of inhibitors, an ortho-fluoro substituent on a phenyl ring conferred better activity than meta or para isomers mdpi.com. In another series, trifluoromethyl groups were well-tolerated at both ortho and para positions nih.gov. Research on phenylpiperazine derivatives showed that a trifluoromethyl group at the meta (3-position) was a key feature of active compounds nih.gov. These examples underscore that while the 4-CF₃ substitution is common in bioactive molecules, a full understanding for any given scaffold requires the synthesis and testing of the 2-CF₃ and 3-CF₃ positional isomers.

Adding a second substituent to the 4-(trifluoromethyl)phenyl ring can further modulate activity by altering steric bulk, lipophilicity, and electronic properties. This strategy has proven effective in related heterocyclic systems. In a study of N-(trifluoromethyl)phenyl substituted pyrazoles, which explored antibacterial activity, the introduction of a second substituent onto the CF₃-phenyl ring had a profound impact. While the trifluoromethyl group alone conferred good activity, the addition of a bromine atom resulted in the most potent compound of the entire series. This suggests a synergistic effect between the two halogen substituents.

Table 3: Effect of Additional Substituents on a Trifluoromethyl-Phenyl Ring in a Pyrazole (B372694) Series

| Phenyl Ring Substitution | MIC (µg/mL) vs. MRSA Strain 1 | MIC (µg/mL) vs. MRSA Strain 2 | Reference |

|---|---|---|---|

| 4-CF₃ | 3.12 | 6.25 | |

| 4-CF₃, 3-CH₃ | 6.25 | 12.5 | |

| 4-CF₃, 2-OCH₃ | 12.5 | 25 |

This table presents data from a pyrazole series to illustrate SAR principles for multi-substituted trifluoromethyl-phenyl rings.

These findings indicate that the 4-(trifluoromethyl)phenyl ring is not merely a passive component but an active site for optimization. The introduction of other groups, particularly halogens, can enhance biological potency, offering a clear path for the rational design of more effective derivatives based on the 5-(4-(trifluoromethyl)phenyl)-1H-indole scaffold.

Bioisosteric Replacement of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a critical pharmacophore in many drug candidates due to its unique electronic properties, metabolic stability, and lipophilicity. Replacing this group with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—is a key strategy in drug design to fine-tune a compound's activity and properties.

In the study of indole-based inhibitors of the AAA ATPase p97, a vital enzyme in protein quality control, the bioisosteric replacement of the CF₃ group on the indole core has yielded surprising SAR results. nih.gov An analysis of a focused series of analogs revealed that inhibitory activity did not correlate in a straightforward manner with either the steric bulk or the electronic nature of the substituent. nih.gov

For instance, replacing the CF₃ group with a pentafluorosulfanyl (SF₅) group, which is larger, more lipophilic, and more strongly electron-withdrawing, led to a nearly five-fold reduction in p97 inhibition. nih.gov In fact, the SF₅-analogue was the least active in the series, despite the electronic similarities between the SF₅ and nitro (NO₂) groups, which had a 430-fold difference in inhibitory activity. nih.gov Conversely, the trifluoromethoxy (CF₃O) derivative proved to be the closest biochemical match to the original trifluoromethyl compound. nih.gov These findings underscore that the interplay of steric and electronic factors in this scaffold is complex and not easily predictable. nih.gov

| Compound Analogue (C-5 Substituent) | IC₅₀ (µM) | Relative Potency Comment |

|---|---|---|

| Trifluoromethyl (CF₃) | 4.5 | Lead Compound |

| Pentafluorosulfanyl (SF₅) | 21.5 | ~5-fold less potent than CF₃ analogue |

| Nitro (NO₂) | 0.05 | Significantly more potent |

| Methyl (CH₃) | 0.06 | Significantly more potent, despite opposite electronic properties to NO₂ |

| Trifluoromethoxy (CF₃O) | 1.2 | Considered the best biochemical match to the CF₃ lead |

| Methoxy (B1213986) (CH₃O) | 2.5 | Comparable potency to CF₃O analogue |

Similarly, in the context of CFTR potentiators, the trifluoromethyl group on a pyrazolyl moiety attached to a complex indole-like structure was found to be crucial for activity. acs.org Its removal or replacement with smaller groups like methyl or larger groups like isopropyl and phenyl resulted in a significant loss of potency. acs.org This highlights the specific and optimized role the CF₃ group plays in binding to its biological target in certain molecular contexts. acs.org

Conformational Analysis and its Influence on Biological Activity

Conformational analysis, the study of the three-dimensional shapes of a molecule and their relative energies, is fundamental to understanding its biological function. The specific conformation, or spatial arrangement of atoms, adopted by a drug molecule determines its ability to bind to a biological target. Computational methods such as molecular mechanics and ab initio calculations are often employed to explore the conformational space of a molecule. sciforum.net

The generation of low-energy conformers is a crucial step in many computational drug design applications, including 3D-QSAR, pharmacophore searching, and ligand-receptor docking. sciforum.net Studies on related indole structures have shown that the lowest energy conformer in a vacuum or solvent is not always the biologically active conformation, which is the shape the molecule adopts when bound to its receptor. sciforum.net The ability of the this compound scaffold to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is a key factor governing its biological activity. Furthermore, the linkage between aromatic systems can drastically alter the molecular shape and, consequently, its biological efficacy, as demonstrated in studies of bisindole compounds where different linkage positions (5-6', 6-5', etc.) led to reduced activity compared to the parent compound. nih.gov

Rational Drug Design Principles Applied to this compound Derivatives

Rational drug design leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. This approach has been successfully applied to design novel inhibitors based on the indole scaffold, often incorporating the 4-(trifluoromethyl)phenyl moiety for its favorable properties.

One prominent strategy is the use of computer modeling and docking studies to predict how a molecule will bind to a target. nih.gov For example, in the development of fructose (B13574) 1,6-bisphosphatase (FBPase) inhibitors for type II diabetes, docking studies were used to evaluate a variety of indole-based compounds. nih.gov This computational screening led to the synthesis of promising candidates, including 1-[4-(trifluoromethyl)benzoyl]-1H-indole-5-carboxamide, which proved to be a potent inhibitor. nih.gov

Another powerful rational design technique is the hybridization of pharmacophores, where structural motifs from different active compounds are combined into a single molecule. nih.govmdpi.com This "Molecular Fragmentation Hybridization Approach" was used to design novel anticancer agents based on an indole-1,2,4-triazole scaffold. mdpi.com Similarly, novel xanthine (B1682287) oxidase inhibitors were designed by combining an indole ring with an isoxazole (B147169) ring, a strategy guided by bioisosteric replacement principles and molecular docking simulations. nih.gov The docking studies for these compounds helped to elucidate their binding mode, showing that they not only retained key interactions of known drugs but also formed new, favorable contacts with amino acid residues in the enzyme's active site. nih.gov

These examples demonstrate that the this compound framework serves as a valuable starting point for rational drug design, allowing for the development of potent and selective modulators of various biological targets through computational modeling, structural hybridization, and detailed SAR analysis. nih.govnih.gov

Iv. Biological Activities and Pharmacological Applications

Antimicrobial Activity

The antimicrobial potential of indole (B1671886) derivatives has been widely explored, with many compounds demonstrating significant efficacy against a range of pathogenic microorganisms.

While specific antibacterial data for 5-(4-(trifluoromethyl)phenyl)-1H-indole is not extensively documented in the reviewed literature, a structurally related indole-core compound, (E)-2-((1-(Phenylsulfonyl)-5-(4-(trifluoromethyl)phenyl)-1H-indol-3-yl)methylene) hydrazine-1-carboximidamide hydrochloride (CZ74), has been identified as a potent antibacterial agent. nih.gov This compound demonstrated a strong inhibitory effect on the cell division of several Gram-positive bacteria. nih.gov

Research has shown that CZ74 exhibits high antibacterial potency against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Specifically, it effectively inhibited the growth of E. faecalis and E. faecium with a MIC value of 4 µg/mL. nih.gov Notably, this activity was significantly higher than that of vancomycin (B549263) against VRE strains. nih.gov However, the compound did not show any antibacterial effect against Gram-negative strains such as P. aeruginosa, K. pneumoniae, and E. coli at a concentration of 64 µg/mL. nih.gov The antibacterial mechanism of CZ74 is believed to involve the disruption of the FtsZ protein, which is crucial for bacterial cell division. nih.gov

Table 1: Antibacterial Activity of CZ74, a Derivative of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 2-4 | nih.gov |

| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | 4 | nih.gov |

| Enterococcus faecalis | Gram-positive | 4 | nih.gov |

| Enterococcus faecium | Gram-positive | 4 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | >64 | nih.gov |

| Klebsiella pneumoniae | Gram-negative | >64 | nih.gov |

| Escherichia coli | Gram-negative | >64 | nih.gov |

Direct studies on the antifungal properties of this compound are limited in the available scientific literature. However, research on related structures highlights the potential of the trifluoromethyl-indole scaffold in developing new antifungal agents. For instance, a series of trifluoromethyl substituted spiro[indole-3,2´-thiazolidine]-2,4´(1H)-diones and their derivatives have been synthesized and screened for antifungal activity against Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum capsici. asianpubs.org Several of these compounds, particularly those with chloro and nitro substitutions on the indole ring, demonstrated remarkable activity against these plant pathogens. asianpubs.org

Furthermore, novel fluorinated chalcones bearing trifluoromethyl and indole moieties have been synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.govresearchgate.net Compounds with an indole ring attached to the olefinic carbon of the chalcone (B49325) backbone showed the most promising antimicrobial activity. nih.govresearchgate.net

Research into the antimycobacterial properties of trifluoromethylphenyl indoles has shown promising results. A study on a series of 3-phenyl-1H-indoles revealed that the positional isomer, 3-(4-(trifluoromethyl)phenyl)-1H-indole , exhibited significant activity against Mycobacterium tuberculosis (Mtb). nih.gov The presence of the trifluoromethyl group was found to be beneficial for the antimycobacterial activity. nih.gov

In this study, 3-(4-(trifluoromethyl)phenyl)-1H-indole displayed a minimum inhibitory concentration (MIC) value of 47.8 µM against a drug-susceptible Mtb strain. nih.gov This was a notable improvement compared to the fluorinated analog, which had a MIC of 94.7 µM. nih.gov The study suggested that greater lipophilicity associated with the trifluoromethyl group might contribute to the enhanced antimycobacterial activity. nih.gov Importantly, some of the top-performing compounds from this series were also active against multidrug-resistant (MDR) strains of Mtb, indicating a lack of cross-resistance with first-line antitubercular drugs. nih.gov

Table 2: Antimycobacterial Activity of 3-(4-(Trifluoromethyl)phenyl)-1H-indole

| Compound | Mycobacterium Strain | MIC (µM) | Reference |

|---|---|---|---|

| 3-(4-(Trifluoromethyl)phenyl)-1H-indole | Mycobacterium tuberculosis (H37Rv) | 47.8 | nih.gov |

Another study on the design and synthesis of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives also identified several compounds with potent antiviral activities against Influenza A virus (H1N1), HSV-1, and Coxsackievirus B3. nih.gov These findings underscore the potential of the trifluoromethylphenyl-indole scaffold in the development of new antiviral agents.

Anti-inflammatory and Immunomodulatory Effects

The indole nucleus is a key component of many compounds with anti-inflammatory properties. The substitution with a trifluoromethylphenyl group can modulate these effects.

Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in various inflammatory diseases. Research suggests that trifluoromethyl phenyl indole moieties can initiate the inhibition of TNF-α. While specific data for this compound is not provided, the general class of compounds is implicated in TNF-α inhibition.

Information regarding the direct inhibition of Interleukin-6 (IL-6) by this compound is not available in the reviewed scientific literature. However, the broader class of indole derivatives has been investigated for their potential to modulate various inflammatory pathways, including those involving IL-6.

Modulation of Signaling Pathways

Derivatives of the this compound scaffold have been shown to modulate several critical signaling pathways implicated in disease. One notable example is the inhibition of the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway. nih.govresearchgate.net PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway that can be co-opted by cancer cells to promote survival. The compound GSK2606414, which features a related indolyl core, is a potent and selective PERK inhibitor that prevents its autophosphorylation and activation. researchgate.net By inhibiting PERK, such compounds can disrupt tumor growth. nih.govresearchgate.net

Furthermore, the broader class of indole-containing compounds has been investigated for its role in other pathways. The phosphoinositide 3-kinase (PI3K)/mTOR signaling cascade, which is frequently deregulated in cancer, is a key target. acs.org This pathway governs essential cellular processes like growth, proliferation, and survival. acs.org Additionally, studies on related indolyl dihydroisoxazole (B8533529) derivatives have shown they can affect signaling proteins associated with the cell cycle, including p21, Cyclin B1, Cdc2, and Chk1, leading to cell cycle arrest. acs.org

Anticancer and Cytotoxic Activities

The indole nucleus, particularly when substituted with moieties like the trifluoromethyl group, is a well-established scaffold for the development of anticancer agents. nih.govmdpi.comrsc.org The trifluoromethyl group often enhances pharmacological properties such as metabolic stability and membrane permeability. nih.gov

Efficacy against Various Cancer Cell Lines

Derivatives based on the 5-(trifluoromethyl)phenyl-indole structure have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Research has documented activity against leukemia, breast, prostate, colon, and lung cancer cells. mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.net

For instance, certain indole–1,2,4–triazole hybrids have shown potent cytotoxicity against liver cancer (Hep-G2) cells, with efficacy comparable to the standard drug doxorubicin. mdpi.com Another study highlighted a series of 5-(3'-indolyl)-1,2,4-triazoles, where a derivative with a 4-fluorophenyl group exhibited selective cytotoxicity against the PC3 prostate cancer cell line. researchgate.net Similarly, novel 3,5-diaryl-4,5-dihydroisoxazole compounds containing an indole moiety showed high selectivity toward leukemia (Jurkat and HL-60) cells while having minimal toxicity to noncancerous cells. acs.org

Table 1: Cytotoxic Activity of Selected Indole Derivatives against Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole–triazole hybrid | Hep-G2 (Liver) | Low cell viability (10.99 ± 0.59) | mdpi.com |

| 5-(3'-indolyl)-1,2,4-triazole | PC3 (Prostate) | 4 µM | researchgate.net |

| Indolyl dihydroisoxazole | Jurkat (Leukemia) | 21.83 ± 2.35 µM | acs.org |

| Indolyl dihydroisoxazole | HL-60 (Leukemia) | 19.14 ± 0.18 µM | acs.org |

| Thiazolo[4,5-d]pyrimidine derivative | Melanoma (A375, C32) | Reduced viability to 20% at 50 µM | nih.gov |

| Indole-thiosemicarbazone | MCF-7 (Breast) | 21.76 µmol/L | nih.gov |

Apoptotic and Anti-proliferative Mechanisms

The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. rsc.orgnih.gov For example, certain indole-based 1,2,4-triazole (B32235) derivatives were found to arrest the cell cycle in the G2/M phase and induce apoptosis in HeLa cells in a dose-dependent manner. rsc.org Similarly, treatment with an indolyl dihydroisoxazole derivative led to G2/M cell cycle arrest in Jurkat cells and S phase arrest in HL-60 cells, coupled with the disruption of cytoskeletal actin filaments. acs.org Immunohistochemical staining for caspase-3, a key executioner of apoptosis, has confirmed the pro-apoptotic activity of related 1H-indole-2,3-dione derivatives in lymphoma cells. nih.gov

Specific Target Modulation (e.g., tubulin, protein kinases, HDAC, SIRT1, aromatase)

The multitargeted nature of indole derivatives is a significant aspect of their therapeutic potential.

Tubulin: The indole scaffold is a "privileged group" in the design of tubulin polymerization inhibitors. nih.gov These agents disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and cell death. nih.gov Indole-based compounds have been designed as analogs of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor, and have shown excellent anti-proliferative activity by binding to the colchicine (B1669291) site on tubulin. rsc.orgnih.govmdpi.com

Protein Kinases: As mentioned, derivatives can inhibit protein kinases like PERK, which is involved in the endoplasmic reticulum stress response. nih.govresearchgate.net The pyrazole (B372694) scaffold, often hybridized with indoles, is a common feature in kinase inhibitors, and such compounds have been evaluated against panels of multiple kinases. nih.gov

HDAC: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. researchgate.net Compounds containing a trifluoromethyl group, specifically the 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO) moiety, have been identified as potent inhibitors of class IIa HDACs (HDAC4, 5, 7, 9). nih.govnih.gov These inhibitors are of interest for treating cancers and disorders of the central nervous system. nih.gov

SIRT1: Sirtuin 1 (SIRT1), a class III NAD+-dependent deacetylase, is another key regulator involved in cellular stress, metabolism, and aging-related diseases, including cancer. researchgate.netnih.gov An indole-based compound known as selisistat (EX-527) has been identified as a potent and selective SIRT1 inhibitor. researchgate.net The modulation of SIRT1 by such compounds represents a promising therapeutic strategy. researchgate.netnih.gov

Aromatase: Aromatase (CYP19) is a critical enzyme that catalyzes the final step in estrogen biosynthesis. nih.gov Its inhibition is a primary strategy for treating hormone-receptor-positive breast cancer. nih.govfrontiersin.org Several indole-based structures, particularly those incorporating an imidazole (B134444) or triazole ring, have been developed as potent and selective aromatase inhibitors. mdpi.comfrontiersin.orgnih.gov For example, 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole was identified as a powerful aromatase inhibitor with an IC₅₀ value in the nanomolar range. nih.gov

Neurological and Central Nervous System (CNS) Activities

Beyond cancer, derivatives of this compound show potential in treating neurological disorders. The development of brain-penetrant small molecules is a key focus in this area. nih.gov For instance, CNS-penetrant class IIa HDAC inhibitors based on a 5-(trifluoromethyl)-1,2,4-oxadiazole scaffold have been developed for potential use in neurodegenerative conditions like Huntington's disease. nih.gov Additionally, related triazole derivatives have been synthesized and evaluated for anticonvulsant activity. nih.gov

Anticholinesterase Activity

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a clinically validated approach for the symptomatic treatment of Alzheimer's disease. uj.edu.plresearchgate.net The indole moiety is found in several natural alkaloids with anticholinesterase activity and serves as a promising scaffold for designing new inhibitors. nih.gov

Fluorinated spiropyrrolidine heterocyclic hybrids containing an indole subunit have demonstrated promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In some cases, the potency of these synthetic indole derivatives is comparable to the standard drug galantamine. nih.gov Molecular docking studies suggest these compounds interact with key residues in the active site of the enzyme, such as Trp286 in the peripheral anionic site (PAS) of AChE. nih.gov The trifluoromethyl group in related structures has been shown to form favorable interactions within the enzyme's active site. mdpi.com

Table 2: Anticholinesterase Activity of Selected Indole-based Compounds

| Compound Series | Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Spiropyrrolidine-indole hybrid (4e) | AChE | 1.97 ± 0.19 µM | nih.gov |

| Spiropyrrolidine-indole hybrid (4e) | BChE | 7.08 ± 0.20 µM | nih.gov |

| Indole amine (25) | AChE | 4.28 µM | nih.gov |

| Indole amine (24) | AChE | 4.66 µM | nih.gov |

Metabolic Disorder Interventions

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. nih.gov The this compound scaffold has been utilized in the development of novel antidiabetic agents targeting various mechanisms. nih.govsci-hub.seresearchgate.net

One approach involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. nih.govresearchgate.net Trifluoromethylated flavonoid-based isoxazoles and other derivatives incorporating the trifluoromethylphenyl group have shown potential in this regard. nih.gov Additionally, this scaffold has been explored in the context of peroxisome proliferator-activated receptor (PPAR) agonists, which are key regulators of glucose and lipid metabolism. sci-hub.se

Table 3: Antidiabetic Activity of Compounds with a Trifluoromethylphenyl Moiety

| Compound Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Trifluoromethylated flavonoid-based isoxazoles | α-Amylase | Inhibition | nih.gov |

| 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | α-Glucosidase, α-Amylase, PTP1B | Inhibition | researchgate.net |

Hypertension is a major risk factor for cardiovascular diseases. mdpi.com The this compound structure has been incorporated into compounds designed to lower blood pressure. researchgate.netnih.gov A primary target for antihypertensive drugs is the renin-angiotensin system, particularly the angiotensin II type 1 (AT1) receptor. nih.gov

Table 4: Antihypertensive Activity of Indole and Benzimidazole Derivatives

| Compound Class | Target | Effect | Reference |

|---|---|---|---|

| N-Phenyl indole derivatives | AT1 Receptor | Antagonism, blood pressure reduction | nih.gov |

| Fluorophenyl benzimidazole | AT1 Receptor | Antagonism, vasorelaxation | nih.gov |

The glucagon (B607659) receptor (GCGR) plays a pivotal role in maintaining glucose homeostasis, and its antagonism is a promising strategy for the treatment of type 2 diabetes. researchgate.netnih.gov Overstimulation of the GCGR contributes to excessive hepatic glucose production. researchgate.net

Novel indazole and indole-based derivatives have been discovered as potent glucagon receptor antagonists. researchgate.net The this compound scaffold has been a key component in the design of these antagonists, leading to compounds with high binding affinity and functional activity. researchgate.netnih.govbohrium.com These antagonists have been shown to lower blood glucose levels in animal models of diabetes. nih.gov

Table 5: Glucagon Receptor Antagonism by Heterocyclic Compounds

| Compound Class | Receptor | Activity | Reference |

|---|---|---|---|

| Indazole/indole derivatives | Glucagon Receptor (GCGR) | Antagonist | researchgate.net |

| N-substituted pyrazole derivatives | Glucagon Receptor (GCGR) | Antagonist | nih.gov |

Other Significant Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas. Research has indicated its potential in the development of agents with anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearchgate.netnih.gov

For instance, indole derivatives have been investigated for their ability to inhibit inflammatory pathways. researchgate.net Furthermore, the incorporation of this moiety into various heterocyclic systems has yielded compounds with activity against a range of microbial pathogens. researchgate.net In the field of oncology, trifluoromethylphenyl indole carboxamide analogs have been developed as potent inhibitors of kinases involved in cancer cell proliferation. thesciencein.org

Table 6: Diverse Biological Activities of Indole Derivatives

| Activity | Compound Type | Target/Mechanism | Reference |

|---|---|---|---|

| Anticancer | Trifluoromethoxyphenyl indole carboxamides | BCR-ABL1 kinase inhibition | thesciencein.org |

| Antimicrobial | Indole analogues with triazole-5-thiol | Inhibition of bacterial and fungal growth | researchgate.net |

Antioxidant Properties

The indole nucleus is recognized for its radical-scavenging capabilities, a property that contributes to the antioxidant activity of many of its derivatives. omicsonline.org Research into substituted 2-phenyl-1H-indoles has provided insights into the structure-activity relationships governing their antioxidant potential. Studies have shown that the presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) substituents on the phenyl ring, tends to enhance antioxidant activity. omicsonline.org

In one study, various 2-phenyl-1H-indoles were evaluated for their total antioxidant capacity and free radical scavenging activity. ijpsonline.com It was observed that compounds with electron-donating substituents were generally more effective antioxidants. ijpsonline.com For instance, 2-(4-aminophenyl)indoles have demonstrated potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays. nih.gov The 6-fluoro analogue, in particular, showed inhibition comparable to the standard antioxidant, melatonin. nih.gov Although direct studies on this compound are not available, the trifluoromethyl group is known to be a strong electron-withdrawing group. This suggests that its antioxidant activity might be less pronounced compared to indole derivatives bearing electron-donating groups on the phenyl ring.

Table 1: Antioxidant Activity of Selected 2-Phenyl-1H-indole Analogs

| Compound | Substituent on Phenyl Ring | Antioxidant Activity Assay | Result | Reference |

|---|---|---|---|---|

| 2-(4-aminophenyl)-6-fluoro-1H-indole | 4-Amino, 6-Fluoro (on indole) | DPPH Scavenging | 80% inhibition at 1mM | nih.gov |

| 2-(4-aminophenyl)-6-fluoro-1H-indole | 4-Amino, 6-Fluoro (on indole) | Superoxide Scavenging | 81% inhibition at 1mM | nih.gov |

| Melatonin (Reference) | - | DPPH Scavenging | 98% inhibition at 1mM | nih.gov |

| Melatonin (Reference) | - | Superoxide Scavenging | 75% inhibition at 1mM | nih.gov |

Antimalarial Activity

The development of new antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium. mdpi.com Indole derivatives have been a focus of this research, with many compounds showing promising antiplasmodial activity. mdpi.com The inclusion of a trifluoromethyl group in various heterocyclic scaffolds has been shown to enhance antimalarial efficacy.

For example, studies on 1,2,4-triazino[5,6b]indole derivatives revealed that compounds bearing a trifluoromethyl group at position 6 had increased in vitro activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of P. falciparum compared to their unsubstituted counterparts, which were inactive. nih.gov Similarly, research on quinoline (B57606) derivatives demonstrated that the presence of one or two trifluoromethyl groups resulted in significant antimalarial activity. nih.gov In a study of indole-sulfonamide derivatives, a bisindole compound with a 4-trifluoromethyl substituent on the phenyl ring was identified as the most potent cytotoxic agent against the HepG2 cancer cell line, although its specific antimalarial activity was part of a broader screening where other derivatives showed IC50 values in the low micromolar range against P. falciparum. acs.org These findings suggest that the trifluoromethyl group on the phenyl ring of this compound could be a key contributor to potential antimalarial properties.

Table 2: Antimalarial and Cytotoxic Activity of Trifluoromethyl-Containing Compounds

| Compound | Strain/Cell Line | Activity | Value | Reference |

|---|---|---|---|---|

| 6-Trifluoromethyl-1,2,4-triazino[5,6b]indole derivative | P. falciparum (D10) | IC50 | Increased vs. unsubstituted | nih.gov |

| 6-Trifluoromethyl-1,2,4-triazino[5,6b]indole derivative | P. falciparum (RSA11) | IC50 | Increased vs. unsubstituted | nih.gov |

| Bisindole-sulfonamide with 4-trifluoromethylphenyl | HepG2 (Hepatocellular Carcinoma) | IC50 | 7.37 µM | acs.org |

| 2,8-bis(trifluoromethyl) quinoline derivative | P. falciparum (D10) | IC50 | 4.8 µg/mL | nih.gov |

Anti-HIV Activity

The indole scaffold is a key component of several anti-HIV agents, including the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. nih.gov Research has focused on various indole derivatives as potential inhibitors of different stages of the HIV life cycle, such as viral entry and reverse transcription. nih.govnih.gov

Structure-activity relationship (SAR) studies on pyrimido[5,4-b]indoles indicated that substitutions on the indole ring are crucial for activity. unav.edu For instance, introducing electron-donating groups like methoxy at positions 7 and 8 was explored based on SAR data from related compound series. unav.edu Other studies have focused on indole-based compounds as HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein (B1211001). nih.gov Optimization of an indole-containing scaffold led to the development of bisindole compounds with submicromolar activity against both cell-cell fusion and live virus replication. nih.govacs.org Molecular docking studies of other indole derivatives targeting the gp120 envelope glycoprotein have suggested that smaller substituents at the 7-position of the indole ring are desirable to avoid steric hindrance. researchgate.net While no direct data exists for this compound, its structural features, particularly the substituted phenyl group at a key position, place it within a class of compounds with recognized potential for anti-HIV activity.

Table 3: Anti-HIV Activity of Selected Indole Derivatives

| Compound Class | Target | Activity | EC50/IC50 | Reference |

|---|---|---|---|---|

| Bisindole (Compound 6j) | HIV-1 Fusion (gp41) | Cell-Cell Fusion Inhibition | 0.2 µM | nih.gov |

| Bisindole (Compound 6j) | HIV-1 Fusion (gp41) | Live Virus Replication | 0.2 µM | nih.gov |

| Pyrimido[5,4-b]indoles | HIV-1 Reverse Transcriptase | Varies with substitution | - | unav.edu |

| Delavirdine | HIV-1 Reverse Transcriptase | Approved Drug | - | nih.gov |

sPLA2 Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are involved in inflammatory processes and are considered therapeutic targets. nih.gov Indole-based structures are the foundation for some of the most potent sPLA2 inhibitors. researchgate.net For example, indole-2-carboxamides have been identified as low micromolar inhibitors of sPLA2-X, with the indole core occupying a hydrophobic pocket of the enzyme. nih.govresearchgate.net The importance of the bicyclic indole system was highlighted when its replacement with smaller rings like pyrrole (B145914) led to a loss of inhibitory activity. nih.gov

Further development of indole-3-acetamide (B105759) derivatives has yielded potent and selective inhibitors of human nonpancreatic sPLA2 (hnps-PLA2). researchgate.net The design of these compounds has been guided by X-ray crystal structures of enzyme-inhibitor complexes. researchgate.net Indolizine and indene (B144670) derivatives have also shown very potent sPLA2 inhibitory activity. acs.org Given that the indole scaffold is a key pharmacophore for sPLA2 inhibition, this compound represents a molecule of interest for this target, although its specific inhibitory profile has not been reported.

Table 4: sPLA2 Inhibitory Activity of Indole Derivatives

| Compound Class | sPLA2 Isoform | Activity | Value | Reference |

|---|---|---|---|---|

| Indole Carboxamide (Hit 1) | sPLA2-X | IC50 | Low micromolar | nih.gov |

| Indole containing Isoxazole (B147169) (Compound 24) | sPLA2 | IC50 | 10.23 µM | nih.gov |

| Varespladib (Indole-based) | Group IIA sPLA2 | Potent Inhibitor | - | nih.gov |

Aromatase Inhibition

Aromatase (CYP19) is a crucial enzyme in estrogen biosynthesis, making it a key target for the treatment of hormone-dependent breast cancer. frontiersin.orgnih.gov The indole nucleus has gained attention as a scaffold for designing aromatase inhibitors (AIs). frontiersin.orgnih.gov

SAR studies have shown that the position of substituents on the indole ring is critical for activity. Research on indole aryl sulfonamides identified a derivative with an IC50 value of 0.16 µM when the aryl sulfonamide was attached to the C-5 position of the indole ring; potency was lost when the substitution was moved to the C-3 or C-6 positions. frontiersin.orgnih.gov Conversely, for other 2-aryl indoles, analogs with electron-withdrawing groups (EWG) at the C-3 position showed better aromatase inhibition than when the EWG was at the C-5 position. frontiersin.orgnih.gov For instance, a 2-aryl indole with a nitrile group at C-3 had an IC50 of 1.61 μM, which was twofold more potent than the C-5 substituted analog. frontiersin.orgnih.gov In another study, a 2-methyl indole hydrazone derivative with a para-chloro substitution on the phenyl ring was the most potent AI, with an IC50 of 8.72 µM. tandfonline.com The 5-phenyl substitution in this compound places it in a position known to be important for aromatase inhibitory activity, making it a candidate for further investigation in this area.

Table 5: Aromatase Inhibitory Activity of Selected Indole Derivatives

| Compound | Substitution | Activity | IC50 | Reference |

|---|---|---|---|---|

| Indole Aryl Sulfonamide | C-5 of indole | Aromatase Inhibition | 0.16 µM | frontiersin.orgnih.gov |

| 2-Aryl Indole | C-3 Nitrile | Aromatase Inhibition | 1.61 µM | frontiersin.orgnih.gov |

| 2-Aryl Indole | C-5 Nitrile | Aromatase Inhibition | 3.34 µM | frontiersin.orgnih.gov |

| 2-Methyl Indole Hydrazone | p-chloro on phenyl | Aromatase Inhibition | 8.72 µM | tandfonline.com |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.gov Trifluoromethyl ketones (TFMKs) have been identified as effective zinc-binding groups for the inhibition of HDACs. nih.gov These compounds are being developed as alternatives to hydroxamate-based inhibitors. nih.gov

Detailed kinetic studies have shown that TFMK-containing inhibitors can exhibit different mechanisms of action depending on the HDAC isoform. rsc.orgrsc.org For example, one TFMK compound showed a fast-on–fast-off mechanism against class-IIa HDACs but slow-binding mechanisms against class-I and class-IIb enzymes. rsc.orgrsc.org The ability of certain HDACs to better accommodate the trifluoromethyl group correlates with their enzymatic activity on trifluoroacetylated substrates. rsc.org Furthermore, 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs) have been highlighted as potent and selective inhibitors of class IIa HDACs. digitellinc.com The presence of the trifluoromethyl moiety in this compound suggests that it could potentially interact with the zinc-containing active site of HDAC enzymes, warranting investigation into its HDAC inhibitory activity.

Table 6: HDAC Inhibitory Profile of Trifluoromethyl Ketone-Based Inhibitors

| Compound Type | Target Class | Mechanism | Selectivity | Reference |

|---|---|---|---|---|

| Trifluoromethyl Ketone | Class-IIa HDACs (4, 7) | Fast-on–fast-off | - | rsc.orgrsc.org |

| Trifluoromethyl Ketone | Class-I & IIb HDACs (1–3, 6, 8) | Slow-binding | - | rsc.orgrsc.org |

| Trifluoromethyl Ketone (Compound 20) | HT1080 & MDA 435 cells | Antiproliferative | Submicromolar | nih.gov |

| Trifluoropyruvamides (TFPAs) | HDAC8 | Selective Inhibition | Low nanomolar IC50 | nih.gov |

V. Mechanistic Studies and Target Identification

Molecular Target Engagement Studies

There is no publicly available research detailing the molecular target engagement of 5-(4-(Trifluoromethyl)phenyl)-1H-indole. Target identification and validation are crucial first steps in drug discovery, typically involving techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or activity-based protein profiling. While analogous structures like 5-(2-(Trifluoromethyl)phenyl)indazoles have been identified as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, it cannot be concluded that this compound engages the same target. researchgate.net Without experimental data, the molecular targets of this specific compound remain unknown.

Enzyme Inhibition Assays

No specific enzyme inhibition data for this compound has been reported. Indole-based compounds are known to inhibit a variety of enzymes. researchgate.net For instance, derivatives of 5-fluoro-2-indolinone have shown inhibitory activity against the Interleukin-1 Receptor (IL-1R), and other indole (B1671886) derivatives have been explored as kinase inhibitors. nih.govsemanticscholar.org However, enzyme inhibition is highly dependent on the specific structure of the molecule. The table below is a template for how such data would be presented if it were available.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes only. No experimental data is available for this compound.

| Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| e.g., Kinase X | KinaseGlo | N/A | Not Available |

| e.g., Protease Y | FRET-based | N/A | Not Available |

| e.g., Phosphatase Z | pNPP Assay | N/A | Not Available |

Receptor Binding and Modulation

Specific studies on the binding and modulation of any receptor by this compound are absent from the current scientific literature. The interaction of a ligand with a receptor is a key component of its mechanism of action. For example, certain triazole derivatives have been shown to interact with opioid receptors and Transient Receptor Potential Vanilloid 1 (TRPV1) channels to produce analgesic effects. nih.govresearchgate.net Whether this compound has any affinity for these or other receptors has not been experimentally determined.

Table 2: Hypothetical Receptor Binding Profile for this compound This table is for illustrative purposes only. No experimental data is available for this compound.

| Receptor Target | Assay Type | Kᵢ (nM) | % Modulation | Reference |

|---|---|---|---|---|

| e.g., GPCR A | Radioligand Binding | N/A | N/A | Not Available |

| e.g., Ion Channel B | Patch-Clamp | N/A | N/A | Not Available |

Cellular Pathway Analysis

Without identified molecular targets, no cellular pathway analysis for this compound has been conducted. Pathway analysis, often performed using transcriptomics, proteomics, or phosphoproteomics, elucidates the downstream effects of a compound's interaction with its target. For example, famitinib, an indole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor that affects various signaling pathways involved in cancer. nih.gov However, the cellular pathways modulated by this compound are currently uninvestigated.

Resistance Mechanisms

There are no studies investigating resistance mechanisms to this compound, as its biological activity against pathogens or cancer cells has not been established. In general, resistance to therapeutic agents can develop through various mechanisms, such as target mutation, upregulation of efflux pumps, or activation of compensatory signaling pathways. For instance, some indole derivatives used in anticancer therapy face resistance due to the overexpression of ATP-binding cassette (ABC) transporters. Similarly, pyrazole (B372694) derivatives with a trifluoromethyl phenyl group have shown a low tendency for resistance development in certain bacteria. semanticscholar.org However, the applicability of these concepts to this compound is purely speculative without direct experimental evidence.

Vi. Computational Chemistry and Structural Biology Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of potential drug candidates.

While specific docking studies on 5-(4-(Trifluoromethyl)phenyl)-1H-indole are not extensively detailed in the public literature, research on closely related indole (B1671886) and trifluoromethyl-containing derivatives highlights the common approaches and findings. These studies often target enzymes implicated in diseases like cancer or inflammation. For example, docking studies on various indole derivatives have been performed to elucidate their binding modes within the active sites of target proteins such as tubulin, cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov

Key interactions typically observed for indole-based ligands include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The bicyclic indole ring and the phenyl group engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The trifluoromethyl group's fluorine atoms can participate in halogen bonding or other electrostatic interactions.

In a study of 3-phenyl-1H-indole-2-carbohydrazide derivatives, molecular docking suggested that the compounds bind at the colchicine (B1669291) site of tubulin, which is consistent with experimental findings of tubulin polymerization inhibition. nih.gov Similarly, docking experiments with trifluoromethylpyrazole derivatives were used to rationalize their anti-inflammatory activity by studying their binding within the active site of the COX-2 enzyme. nih.gov Another study on quinoxaline (B1680401) derivatives, including one with a (4-trifluoromethyl)phenyl moiety, used molecular docking to suggest that the most potent compounds bind strongly to the EGFR protein. nih.gov

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 3-Trifluoromethylpyrazoles | COX-2 | Binding mode in the active site helped explain anti-inflammatory activity. | nih.gov |

| Quinoxaline-Triazole Hybrids | EGFR | Potent compounds showed strong binding energy with the EGFR active site. | nih.gov |

| 3-Phenyl-1H-indole-2-carbohydrazides | Tubulin (Colchicine Site) | Docking results aligned with experimental tubulin polymerization inhibition. | nih.gov |

| N-Tosyl-indole Thiosemicarbazones | Tyrosinase | Evaluated the binding mode of competitive inhibitors. | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For ligand-target complexes, MD simulations are used to assess the stability of the binding pose predicted by molecular docking and to analyze the dynamics of the interactions.

Studies on related indole derivatives have employed MD simulations to confirm the stability of ligand-protein complexes. For instance, MD simulations were conducted on N-tosyl-indole hybrid thiosemicarbazones bound to tyrosinase to evaluate the stability of the binding mode. nih.gov In another study on benzofuran (B130515) and indole derivatives, a 100-nanosecond molecular dynamics simulation was used to determine the stability of the designed compounds within the target receptor. eurjchem.com Similarly, MD simulations of trifluoromethylpyrazole derivatives bound to the COX-2 enzyme were performed to complement docking experiments and further rationalize their anti-inflammatory activity. nih.gov These simulations typically show that the ligand remains stably within the binding pocket throughout the simulation, and they can reveal key residues that are critical for maintaining the binding interaction.

Quantum Chemical Calculations and DFT Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. cuny.edu

DFT calculations are used to determine the electronic structure of molecules like this compound. This includes analyzing the distribution of electron density and the energies of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for predicting a molecule's reactivity and stability. researchgate.net

For example, DFT studies on 5-fluoro-1H-indole-2,3-dione-triazoles were used to analyze their FMOs, which revealed that the incorporation of a triazole moiety improved the pharmacological activities of the resulting compounds. researchgate.net Similar calculations on indole-1,2,4-triazole derivatives were conducted to understand their electronic properties in the context of their anticancer activity. nih.gov These analyses provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological interactions.

| Compound/Method | Parameter | Calculated Value | Significance |

|---|---|---|---|

| 5-Fluoroisatin-triazole derivative / DFT B3PW91/6-311G(d,p) | HOMO-LUMO Gap | Data specific to compound | Indicates chemical reactivity and kinetic stability. researchgate.net |

| 1,2,3-Triazole-4-carboxylic Acids / DFT | Stokes Shift | 17–19 nm in DMSO | Confirms partial intramolecular charge transfer (ICT) in the excited state. nih.gov |

DFT calculations are also a powerful tool for elucidating reaction mechanisms, mapping out the energy profiles of reaction pathways, and identifying transition states and intermediates. In the context of synthesizing indole derivatives, DFT can help rationalize observed regioselectivity and stereoselectivity.

For instance, DFT calculations were performed to study the stability of intermediates in the synthesis of 5-trifluoromethyl-1H-indoles via a palladium-catalyzed process. The study corroborated the experimentally observed exo:endo product ratio and supported the proposed mechanistic pathway with key intermediates. researchgate.net In another example, DFT calculations were used to elucidate the reaction mechanism and the origin of enantioselectivity in the organocatalytic construction of chiral tetraarylmethanes from alcohol precursors. acs.org

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling